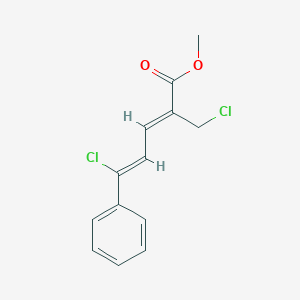

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a conjugated diene system and chlorinated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methyl esterification of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, where carboxylic acids are reacted with methanol in the presence of catalysts to form the desired ester. The process may also include steps for the chlorination of the intermediate compounds to introduce the chloromethyl and chloro substituents.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

Electrophilic Addition: The conjugated diene system can participate in electrophilic addition reactions, such as the Diels-Alder reaction.

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Electrophilic Addition: Common reagents include dienophiles such as maleic anhydride, and the reactions are typically carried out under thermal conditions.

Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions to facilitate substitution at the chloromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels-Alder reaction can yield cyclohexene derivatives, while substitution reactions can produce a variety of substituted esters.

Scientific Research Applications

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets. For example, in electrophilic addition reactions, the compound’s conjugated diene system interacts with electrophiles, leading to the formation of new carbon-carbon bonds. The chloromethyl group can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bearing the chlorine atom, resulting in the displacement of the chlorine atom and the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate

- (2Z,4Z)-2,4-Hexadiene

- (1E,3Z)-1,4-Dichloro-1,3-butadiene

Uniqueness

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is unique due to its specific combination of a conjugated diene system and chlorinated substituents

Biological Activity

Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H12Cl2O

- CAS Number : 1242066-31-4

- Molecular Weight : 267.14 g/mol

The structure features a penta-2,4-dienoate backbone with chloromethyl and chloro substituents, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate alkyl halides with phenyl derivatives under controlled conditions. Specific methodologies may vary, but the general approach includes:

- Formation of the Diene : Utilizing a Wittig reaction or similar methods to create the penta-dienoate framework.

- Chlorination : Introducing chlorine substituents through electrophilic aromatic substitution or direct chlorination techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Properties

Several studies have reported on the antimicrobial potential of similar compounds in the penta-dienoate class. For instance:

- In vitro Studies : Compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorinated substituents often enhances this activity by increasing lipophilicity and membrane penetration.

Antitumor Activity

Research has indicated that derivatives of penta-dienoates can exhibit antitumor properties:

- Case Study : A study demonstrated that certain penta-dienoate derivatives inhibited cancer cell proliferation in vitro, suggesting potential for further development as anticancer agents.

Data Table: Biological Activity Overview

Case Studies

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of various penta-dienoates, including this compound. Results showed a notable reduction in bacterial growth rates compared to control groups.

-

Antitumor Effects :

- In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability after 48 hours.

Properties

CAS No. |

1242066-31-4 |

|---|---|

Molecular Formula |

C13H12Cl2O2 |

Molecular Weight |

271.14 g/mol |

IUPAC Name |

methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate |

InChI |

InChI=1S/C13H12Cl2O2/c1-17-13(16)11(9-14)7-8-12(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7+,12-8- |

InChI Key |

LVZJVNRVKRRYIM-RLCSYUECSA-N |

Isomeric SMILES |

COC(=O)/C(=C/C=C(/C1=CC=CC=C1)\Cl)/CCl |

Canonical SMILES |

COC(=O)C(=CC=C(C1=CC=CC=C1)Cl)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.